
Apararenone
Overview
Description
Apararenone (developmental code: MT-3995) is a novel, nonsteroidal, highly selective mineralocorticoid receptor antagonist (MRA) developed by Mitsubishi Tanabe Pharma for treating diabetic nephropathy (DN) and non-alcoholic steatohepatitis (NASH) . Its mechanism involves blocking aldosterone and cortisol binding to the mineralocorticoid receptor (MR), thereby reducing inflammation, fibrosis, and proteinuria in target organs like the kidneys .
Clinical Efficacy: In a phase 2 randomized controlled trial (RCT) involving 293 Japanese patients with type 2 diabetes (T2D) and urinary albumin-to-creatinine ratio (UACR) 50–300 mg/g, this compound (2.5, 5, or 10 mg/day) demonstrated significant, dose-dependent UACR reductions of 46.5%–62.9% after 24 weeks compared to placebo (P < 0.001). Notably, 29.0%–28.1% of this compound-treated patients achieved UACR remission (<30 mg/g), with sustained efficacy during a 52-week open-label extension .
Pharmacokinetics (PK): Phase 1 studies confirmed this compound’s long half-life (~20–30 hours) and dose-proportional exposure up to 40 mg.
Preparation Methods
Synthetic Pathways for Apararenone
Core Benzofuran Synthesis
The benzofuran scaffold is constructed via acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives. A typical protocol involves:
- Friedel-Crafts acylation of resorcinol with chloroacetyl chloride to form 2-chloro-1-(2,4-dihydroxyphenyl)ethanone.
- Cyclization using sulfuric acid to yield the benzofuran-2-one intermediate.
This step is critical for establishing the bicyclic framework, with reaction yields exceeding 75% under optimized conditions (120°C, 6 hours).
Sulfonamide Functionalization
Introduction of the sulfonamide group proceeds via sulfonation of the benzofuran amine :
- Chlorosulfonation of the 5-position amine using chlorosulfonic acid at 0–5°C.
- Amination with 4-fluoroaniline in dichloromethane, catalyzed by triethylamine, to form the N-(4-fluorophenyl)sulfonamide derivative.
Reaction monitoring via thin-layer chromatography (TLC) confirms completion within 4 hours, with purification by silica gel chromatography (ethyl acetate/hexane, 3:7).
Side Chain Installation
The propionamide side chain at the 3-position is introduced through N-alkylation :
- Mitsunobu reaction between the benzofuran hydroxyl group and ethyl bromoacetate using triphenylphosphine and diethyl azodicarboxylate.
- Hydrolysis of the ester to the carboxylic acid using lithium hydroxide.
- Amide coupling with cyclopropanemethylamine via EDCI/HOBt activation.
This sequence achieves an overall yield of 62% after recrystallization from ethanol/water.
Process Optimization and Scalability
Crystallization Control
Large-scale production requires precise control over polymorph formation. X-ray diffraction studies identify the Form I polymorph as the thermodynamically stable phase, crystallizing from acetonitrile at 40°C with a cooling rate of 0.5°C/min.
Impurity Profiling
High-performance liquid chromatography (HPLC) methods developed for clinical batches (Column: C18, 250 × 4.6 mm; Mobile phase: 0.1% trifluoroacetic acid/acetonitrile gradient) resolve seven synthetic impurities:
Impurity | Retention Time (min) | Structure |
---|---|---|
A | 8.2 | Des-fluoro analog |
B | 10.5 | Sulfonic acid hydrolysis product |
C | 12.1 | N-Oxide derivative |
Acceptance criteria for impurities are set at <0.15% for individual unknowns and <0.5% total.
Analytical Characterization
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, SO₂NH), 7.82–7.75 (m, 2H, Ar-F), 7.52–7.48 (m, 2H, Ar-H), 6.98 (d, J = 8.4 Hz, 1H, benzofuran-H).
- HRMS (ESI+): m/z calcd for C₁₇H₁₈FN₂O₄S [M+H]⁺ 365.1074, found 365.1076.
Stability Studies
Forced degradation under ICH guidelines reveals:
- Acidic conditions (0.1 M HCl, 70°C): 12% degradation to sulfonic acid derivative.
- Oxidative stress (3% H₂O₂): <5% degradation over 24 hours.
- Photostability : No significant change after 1.2 million lux-hours exposure.
Industrial-Scale Manufacturing
Mitsubishi Tanabe Pharma’s patented process (WO2016129545A1) employs a continuous-flow reactor system to enhance reproducibility:
- Reaction telescoping : Three steps (cyclization, sulfonation, amidation) performed in series without intermediate isolation.
- In-line PAT : Raman spectroscopy monitors reaction progress at 1590 cm⁻¹ (C=O stretch).
- Final purification : Simulated moving bed chromatography achieves >99.8% purity at 200 kg/batch scale.
Chemical Reactions Analysis
Apararenone undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur under the influence of reducing agents, leading to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the sulfonamide group, where different substituents can be introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Diabetic Nephropathy (DN)
Apararenone has been evaluated extensively for its efficacy in patients with diabetic nephropathy. Key findings from clinical trials include:
- Efficacy : In a randomized, double-blind study involving 220 patients with stage 2 DN, this compound demonstrated significant reductions in urine albumin-to-creatinine ratio (UACR) over 24 weeks. The UACR decreased by 62.9%, 50.8%, and 46.5% for the 2.5 mg, 5 mg, and 10 mg doses, respectively, compared to a placebo group which showed an increase to 113.7% .
- Safety : The treatment was well tolerated, with no significant adverse effects on estimated glomerular filtration rate (eGFR) or serum potassium levels observed during the study period .
Table 1: Efficacy Results in Diabetic Nephropathy Trials
Dose (mg) | UACR Change (%) | eGFR Change | Adverse Events |
---|---|---|---|
Placebo | +13.7 | No change | Moderate |
2.5 | -62.9 | Stable | Low |
5 | -50.8 | Stable | Low |
10 | -46.5 | Stable | Moderate |
Nonalcoholic Steatohepatitis (NASH)
This compound's role in treating NASH has also been investigated:
- Efficacy : In a phase II study with NASH patients, this compound at a dose of 10 mg/day for 72 weeks resulted in a significant reduction in serum alanine aminotransferase (ALT) levels and improved fibrosis markers compared to placebo .
- Safety : Adverse reactions were comparable between the this compound and placebo groups, indicating a favorable safety profile .
Table 2: Efficacy Results in NASH Trials
Treatment Group | ALT Change (%) | Fibrosis Improvement (%) | Adverse Events |
---|---|---|---|
Placebo | -3.0 | 26.1 | Moderate |
This compound | -13.7 | 41.7 | Low |
Case Study 1: Efficacy in Diabetic Nephropathy
In a multicenter trial, patients receiving this compound showed marked improvements in UACR compared to those on placebo after just 24 weeks of treatment. The results indicated that this compound could serve as an effective therapeutic agent for managing diabetic kidney disease.
Case Study 2: Impact on Liver Fibrosis in NASH
Another study focusing on NASH patients highlighted this compound's ability to reduce liver fibrosis markers significantly over a prolonged treatment period, suggesting its potential as a disease-modifying therapy in chronic liver diseases .
Mechanism of Action
Apararenone exerts its effects by acting as a highly selective antagonist of the mineralocorticoid receptor. The mineralocorticoid receptor is a nuclear hormone receptor that, when activated by aldosterone, regulates the expression of genes involved in sodium and water reabsorption in the kidneys. By blocking the binding of aldosterone to the mineralocorticoid receptor, this compound prevents the activation of these genes, leading to reduced sodium and water reabsorption, and ultimately, a decrease in blood pressure and improvement in kidney function .
Comparison with Similar Compounds
Apararenone belongs to a class of nonsteroidal MRAs, distinct from steroidal agents like spironolactone and eplerenone. Key comparators include finerenone and esaxerenone, which are also nonsteroidal MRAs with varying profiles:
Table 1: Comparative Overview of Nonsteroidal MRAs
Key Findings from Clinical Studies
Efficacy in Proteinuria Reduction: this compound ranked highest in reducing UACR (SUCRA 95.88%) compared to esaxerenone (89.04%) and finerenone (71.16%) in a Bayesian network meta-analysis . In T2D patients, this compound’s UACR reduction was superior to finerenone (−63% vs. −31%) but associated with higher serum potassium .
Renal Protection: Finerenone demonstrated significant kidney protection, reducing sustained eGFR decline by 40% and cardiovascular events in phase 3 trials (FIDELIO-DKD) . this compound stabilized eGFR over 52 weeks, suggesting renal preservation without structural damage .
Safety and Tolerability: Hyperkalemia incidence was lower with this compound (1.6%–4.8%) than spironolactone (10%–15%) but higher than esaxerenone (0.5%–2.5%) . Finerenone’s shorter half-life and balanced tissue distribution may explain its lower hyperkalemia risk compared to this compound .
Pharmacokinetic Advantages: this compound’s long half-life and lack of active metabolites contrast with finerenone’s rapid clearance and esaxerenone’s intermediate duration . All three agents show minimal drug-drug interactions, but this compound’s PK consistency across demographics supports broader use .
Biological Activity
Apararenone (MT-3995) is a novel non-steroidal mineralocorticoid receptor antagonist (MRA) developed for the treatment of conditions such as diabetic nephropathy and primary aldosteronism. Its selective action and potential organ-protective effects have positioned it as a significant advancement in pharmacotherapy for managing hypertension and renal injury associated with excess aldosterone.
This compound selectively binds to the mineralocorticoid receptor (MR), inhibiting the actions of aldosterone, which is known to contribute to hypertension and renal damage. Unlike traditional steroidal MRAs, this compound exhibits a more potent and specific antagonistic effect on MR, leading to reduced gene expression related to cell proliferation, fibrosis, and inflammation in various tissues, particularly the kidney and heart .
Pharmacological Profile
This compound's pharmacological profile includes:
- High Selectivity : Exhibits a strong affinity for human MR with minimal interaction with other steroid hormone receptors such as androgen and glucocorticoid receptors .
- Long-Lasting Effects : Demonstrates prolonged action compared to other MRAs, allowing for once-daily dosing .
- Dose-Dependent Efficacy : Clinical studies have shown that increasing doses of this compound lead to significant reductions in urinary albumin-to-creatinine ratio (UACR), indicating its effectiveness in mitigating proteinuria associated with diabetic nephropathy .
Efficacy in Diabetic Nephropathy
A pivotal clinical trial assessed the efficacy of this compound in patients with stage 2 diabetic nephropathy. The study involved a dose-response evaluation over 24 weeks, where patients were administered either a placebo or varying doses of this compound (2.5 mg, 5 mg, and 10 mg). Key findings included:
- Reduction in UACR :
- Placebo: 113.7% at week 24
- This compound 2.5 mg: 62.9%
- This compound 5 mg: 50.8%
- This compound 10 mg: 46.5%
- UACR Remission Rates :
- Placebo: 0.0%
- This compound 2.5 mg: 7.8%
- This compound 5 mg: 29.0%
- This compound 10 mg: 28.1%
These results demonstrate that this compound significantly improves renal function markers compared to placebo .
Safety Profile
The safety profile of this compound has been evaluated in clinical settings, revealing that while adverse events (AE) incidence increased with dosage, the incidence of adverse drug reactions (ADR) remained low and not clinically significant .
Comparative Efficacy
In comparison to traditional MRAs like spironolactone and eplerenone, this compound has shown superior antihypertensive effects and organ protection. It has been noted that this compound may provide better outcomes in terms of reducing inflammation and fibrosis in renal tissues when compared to these older agents .
Summary of Research Findings
Study Parameter | Placebo | This compound (2.5 mg) | This compound (5 mg) | This compound (10 mg) |
---|---|---|---|---|
UACR at Week 24 (%) | 113.7 | 62.9 | 50.8 | 46.5 |
UACR Remission Rate (%) | 0 | 7.8 | 29 | 28.1 |
Safety Incidence | Baseline | Increased | Increased | Increased |
Q & A
Basic Research Questions
Q. What is the mechanism of action of apararenone as a mineralocorticoid receptor antagonist (MRA), and how does its nonsteroidal structure influence receptor binding compared to steroidal MRAs?
this compound is a novel nonsteroidal MRA designed with a benzoxazinone core. Its T-shaped structure includes hydrophobic and polar groups that interact with the mineralocorticoid receptor (MR), competitively inhibiting aldosterone binding. Unlike steroidal MRAs (e.g., spironolactone), this compound avoids off-target effects on progesterone and androgen receptors due to its selective binding to MR's ligand-binding domain. Preclinical studies in aldosterone-infused rat models demonstrated superior antihypertensive and organ-protective effects compared to eplerenone, attributed to its prolonged receptor occupancy and reduced steroidal side effects .
Q. What key efficacy and safety outcomes were observed in phase 2 clinical trials of this compound for diabetic nephropathy?
A phase 2 randomized controlled trial (RCT) of 293 Japanese patients with type 2 diabetes and urinary albumin-to-creatinine ratio (UACR) 50–300 mg/g reported dose-dependent UACR reductions of 46.5%–62.9% after 24 weeks (vs. placebo, P < 0.001). Remission rates (UACR <30 mg/g) were 7.8%–29.0% for this compound (2.5–10 mg/day), with sustained effects in a 52-week open-label extension. Serum potassium increased by 0.14–0.25 mmol/L, but no severe hyperkalemia occurred. Notably, only ~64% of participants used renin-angiotensin system (RAS) inhibitors at baseline, highlighting the need for stratified analysis in future trials .
Q. How does this compound’s selectivity profile impact its therapeutic utility in diabetic kidney disease (DKD)?
this compound’s high MR selectivity minimizes off-target hormonal effects (e.g., gynecomastia with spironolactone). In clinical trials, its albuminuria reduction was dose-dependent and independent of blood pressure changes, suggesting direct renal protective effects. However, its efficacy may vary in subpopulations: patients without RAS inhibitor therapy showed smaller UACR reductions, necessitating subgroup analyses to optimize treatment protocols .
Advanced Research Questions
Q. What methodological considerations are critical for designing dose-response studies of this compound in DKD?
- Stratification by background therapy : Subgroup analyses (e.g., with/without ACE-I/ARB) are essential, as this compound’s efficacy is modulated by RAS inhibition status .
- Endpoint selection : UACR reduction should be paired with hard renal outcomes (e.g., eGFR decline) in long-term studies.
- Hyperkalemia monitoring : Protocol-driven potassium management (e.g., dietary restrictions, dose adjustments) is required, given the 0.2–0.3 mmol/L serum potassium increase observed in trials .
- Statistical powering : Account for dropout rates (~15% in phase 2 extensions) and use mixed-effects models to handle missing data .
Q. How can researchers reconcile discrepancies in this compound’s albuminuria reduction efficacy across subpopulations (e.g., RAS inhibitor users vs. non-users)?
The 46.5%–62.9% UACR reduction in this compound trials was less pronounced in RAS inhibitor-naïve patients. To address this:
- Conduct covariate-adjusted analyses to isolate this compound’s effect from RAS inhibition.
- Use interaction tests to evaluate effect modification by baseline RAS inhibitor use.
- Consider mechanistic studies to assess this compound’s synergy with RAS blockers in modulating MR overexpression .
Q. What statistical approaches are recommended for analyzing long-term renal outcomes in this compound open-label extension studies?
- Intention-to-treat (ITT) analysis : Include all randomized participants, regardless of adherence, to avoid attrition bias.
- Time-to-event analysis : Evaluate delayed outcomes (e.g., ≥40% eGFR decline) using Kaplan-Meier curves and Cox proportional hazards models.
- Sensitivity analyses : Test robustness by imputing missing data (e.g., multiple imputation) and comparing per-protocol vs. ITT results .
Q. In comparative effectiveness research, how should trials be designed to minimize bias when evaluating this compound vs. other nonsteroidal MRAs (e.g., finerenone)?
- Head-to-head RCTs : Use active comparators with similar patient populations (e.g., DKD + UACR ≥30 mg/g).
- Double-dummy design : Maintain blinding when comparing oral agents with differing dosing regimens.
- Composite endpoints : Include both albuminuria reduction and cardiovascular outcomes (e.g., heart failure hospitalization) to capture multidimensional efficacy.
- Covariate adjustment : Control for baseline eGFR, serum potassium, and RAS inhibitor use in multivariate models .
Q. Data Contradiction Analysis
Q. Why do meta-analyses report conflicting results on this compound’s superiority in albuminuria reduction compared to other MRAs?
A 2022 meta-analysis found this compound reduced UACR more effectively than finerenone but had weaker eGFR preservation. These discrepancies arise from:
- Trial design heterogeneity : Phase 2 this compound trials excluded severe CKD, while finerenone studies included broader CKD stages.
- Outcome prioritization : Albuminuria-focused vs. eGFR-focused endpoints.
- Population differences : this compound trials enrolled predominantly Asian patients, whereas finerenone trials had global cohorts .
Q. Tables
Table 1. Key Efficacy Outcomes from Phase 2 this compound Trials
Dose (mg/day) | UACR Reduction (%) | Serum Potassium Increase (mmol/L) | Remission Rate (UACR <30 mg/g) |
---|---|---|---|
2.5 | 62.9 | 0.14 | 7.8% |
5 | 50.8 | 0.20 | 29.0% |
10 | 46.5 | 0.25 | 28.1% |
Placebo | - | 0.01 | 0.0% |
Source: Wada et al. (2021) |
Table 2. Methodological Recommendations for this compound Clinical Trials
Challenge | Solution | Evidence Source |
---|---|---|
Subgroup variability | Stratify by RAS inhibitor use | |
Hyperkalemia management | Protocol-driven potassium monitoring | |
Long-term adherence | Mixed-effects models for missing data |
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-1,4-benzoxazin-7-yl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-17(2)16(21)20(13-7-4-11(18)5-8-13)14-9-6-12(10-15(14)24-17)19-25(3,22)23/h4-10,19H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNHWXAFPBYFGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=C(O1)C=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401337181 | |
Record name | Apararenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401337181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945966-46-1 | |
Record name | Apararenone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945966461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apararenone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15024 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Apararenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401337181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APARARENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832663U2NB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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